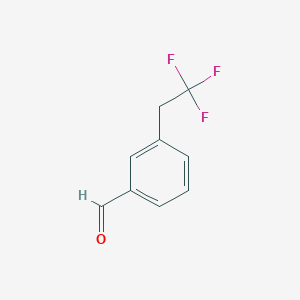

3-(2,2,2-Trifluoroethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-Trifluoroethyl)benzaldehyde is a chemical compound with the formula C9H7F3O and a molecular weight of 188.15 g/mol . It belongs to the categories of aldehydes and ketones .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an aldehyde group and a 2,2,2-trifluoroethyl group .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 188.15 g/mol . It should be stored in a dry, sealed place .Scientific Research Applications

Catalytic Properties and Organic Synthesis

Improved Synthesis and Catalytic Properties of Metal-Organic Frameworks : The study by Schlichte, Kratzke, and Kaskel (2004) discusses the catalytic properties of metal-organic frameworks, specifically Cu3(BTC)2, and its applications in the chemisorption and activation of benzaldehyde for liquid phase cyanosilylation, achieving high selectivity and reasonable yield. This research underlines the potential of using metal-organic frameworks in catalyzing reactions involving benzaldehyde derivatives (Schlichte, Kratzke, & Kaskel, 2004).

Synthesis of Labeled Benzaldehydes : Boga, Alhassan, and Hesk (2014) reported a synthetic methodology for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation, highlighting the role of benzaldehyde derivatives in the synthesis of natural products and pharmaceutical drugs. This method represents a versatile route to functionalized formyl-deuterated benzaldehydes (Boga, Alhassan, & Hesk, 2014).

Oxidation and Conversion Processes

Selective Oxidation of Benzyl Alcohol to Benzaldehyde : Sharma, Soni, and Dalai (2012) focused on the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst. Their findings emphasize benzaldehyde's significance in various industries and demonstrate the enhanced catalytic properties for efficient conversion processes (Sharma, Soni, & Dalai, 2012).

Nanoparticles as Catalysts for Benzaldehyde Production : Iraqui, Kashyap, and Rashid (2020) explored the use of NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. Their study contributes to the development of environmentally friendly and efficient methods for benzaldehyde production, emphasizing the role of nanotechnology in organic synthesis (Iraqui, Kashyap, & Rashid, 2020).

Bioproduction and Polymerization

Bioproduction of Benzaldehyde : Craig and Daugulis (2013) researched the enhanced bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor. This work demonstrates the potential of biotechnological approaches in producing benzaldehyde, which is widely used in the flavor industry, through microbial biotransformation, offering a sustainable alternative to chemical synthesis (Craig & Daugulis, 2013).

Polymerization of Benzaldehyde Derivatives : Hashidzume, Tsuchiya, Morishima, and Kamachi (2000) investigated the polymerizability of benzaldehyde formaldehyde azine, a new monomer with CN bonds. Their study on the synthesis and structural analysis of resulting polymers highlights the application of benzaldehyde derivatives in creating novel polymeric materials with potential use in various industrial applications (Hashidzume et al., 2000).

properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUXZCYXCQPRGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)

![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)

![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)

![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)

![8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675714.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)